molecular formula C7H8O4 B12977131 2-(Furan-2-ylmethoxy)acetic acid

2-(Furan-2-ylmethoxy)acetic acid

Cat. No.: B12977131
M. Wt: 156.14 g/mol
InChI Key: PDLBGOHATIRQBG-UHFFFAOYSA-N
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Description

2-(Furan-2-ylmethoxy)acetic acid is an organic compound characterized by the presence of a furan ring attached to a methoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-ylmethoxy)acetic acid can be achieved through several methods. One common approach involves the reaction of furan-2-carboxylic acid with methoxyacetic acid under acidic conditions. Another method includes the catalytic cross-ketonization of methyl 2-furoate with acetic acid, which has been shown to be effective in producing furan derivatives .

Industrial Production Methods

Industrial production of this compound typically involves the use of continuous-flow, gas-phase synthesis techniques. This method allows for high selectivity and conversion rates, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-ylmethoxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: Reduction of the furan ring can lead to the formation of tetrahydrofuran derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions include furan-2,5-dicarboxylic acid, tetrahydrofuran derivatives, and various substituted furan compounds .

Scientific Research Applications

2-(Furan-2-ylmethoxy)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

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Properties

IUPAC Name

2-(furan-2-ylmethoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4/c8-7(9)5-10-4-6-2-1-3-11-6/h1-3H,4-5H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLBGOHATIRQBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)COCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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